REACTION_CXSMILES
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O=C[C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6]C)[CH:4]=1.[CH3:12]COCC>>[OH:6][CH2:5][CH:8]([OH:9])[CH2:10][CH2:11][CH2:3][CH2:4][CH3:12]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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OCC(CCCCC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |